Angiogenin Fragment (108-123)

Description

Properties

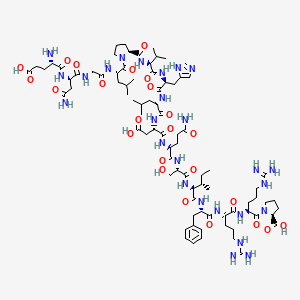

Molecular Formula |

C83H132N26O24 |

|---|---|

Molecular Weight |

1878.1 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C83H132N26O24/c1-9-44(8)66(78(129)103-52(33-45-17-11-10-12-18-45)72(123)97-48(19-13-27-92-82(87)88)69(120)99-50(20-14-28-93-83(89)90)79(130)109-30-16-22-59(109)81(132)133)107-75(126)57(39-110)105-70(121)49(24-25-60(85)111)98-74(125)55(36-64(116)117)102-71(122)51(31-41(2)3)101-73(124)53(34-46-37-91-40-95-46)104-77(128)65(43(6)7)106-76(127)58-21-15-29-108(58)80(131)56(32-42(4)5)96-62(113)38-94-68(119)54(35-61(86)112)100-67(118)47(84)23-26-63(114)115/h10-12,17-18,37,40-44,47-59,65-66,110H,9,13-16,19-36,38-39,84H2,1-8H3,(H2,85,111)(H2,86,112)(H,91,95)(H,94,119)(H,96,113)(H,97,123)(H,98,125)(H,99,120)(H,100,118)(H,101,124)(H,102,122)(H,103,129)(H,104,128)(H,105,121)(H,106,127)(H,107,126)(H,114,115)(H,116,117)(H,132,133)(H4,87,88,92)(H4,89,90,93)/t44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,65-,66-/m0/s1 |

InChI Key |

SLPUTWRGWJPLQC-OHUKJTBKSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Angiogenin Fragment (108-123)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenin (ANG), a potent mediator of neovascularization, plays a critical role in both physiological and pathological angiogenesis. Its C-terminal fragment, comprising amino acids 108-123, has emerged as a significant inhibitor of full-length angiogenin's biological activities. This technical guide provides a comprehensive overview of the mechanism of action of Angiogenin Fragment (108-123), detailing its inhibitory effects on ribonucleolytic activity, endothelial cell proliferation, and angiogenesis. This document synthesizes key quantitative data, outlines detailed experimental protocols, and presents visual representations of the associated signaling pathways and experimental workflows to support further research and drug development efforts in targeting angiogenesis.

Core Mechanism of Action: Competitive Inhibition

The primary mechanism through which Angiogenin Fragment (108-123) exerts its effects is through the competitive inhibition of the full-length Angiogenin protein. This inhibitory action targets Angiogenin's crucial ribonucleolytic activity, which is essential for its pro-angiogenic functions.

Inhibition of Ribonucleolytic Activity

Full-length Angiogenin possesses enzymatic activity, specifically cleaving transfer RNA (tRNA), which is a critical step in its pro-angiogenic signaling cascade. The 108-123 fragment acts as a competitive inhibitor of this process. It is understood that the C-terminal region of Angiogenin is vital for substrate recognition and binding. By mimicking this region, the 108-123 fragment likely binds to the active site of other Angiogenin molecules, thereby preventing the binding and cleavage of its natural substrate, tRNA.

Quantitative Data Summary

The inhibitory potency of Angiogenin Fragment (108-123) has been quantified in various assays. The following table summarizes the key quantitative data available.

| Parameter | Value | Assay | Source |

| Ki (Inhibition Constant) | 278 µM | tRNA Cleavage Assay | [1] |

| Effect on HUVEC Proliferation | Inhibitory | Cell Proliferation Assay | [2] |

| Effect on Angiogenesis | Significant Decrease | Chick Chorioallantoic Membrane (CAM) Assay | [1] |

Impact on Cellular Signaling Pathways

Full-length Angiogenin is known to activate several downstream signaling pathways in endothelial cells, most notably the Extracellular signal-regulated kinase 1/2 (ERK1/2) and the Protein Kinase B (Akt) pathways, both of which are central to cell proliferation, survival, and migration.[3] While direct studies on the effect of the 108-123 fragment on these pathways are limited, its inhibitory action on Angiogenin's primary functions suggests a consequential downstream blockade of these signaling cascades. By preventing Angiogenin from exerting its initial effects, the fragment indirectly suppresses the activation of ERK1/2 and Akt.

Figure 1: Proposed inhibitory signaling pathway of Angiogenin Fragment (108-123).

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Angiogenin Fragment (108-123).

Ribonucleolytic Activity Assay (tRNA Cleavage Assay)

This assay quantitatively measures the inhibition of Angiogenin's tRNA cleavage activity by the 108-123 fragment.

Materials:

-

Recombinant human Angiogenin

-

Angiogenin Fragment (108-123) peptide

-

Yeast tRNA

-

Reaction Buffer (e.g., 30 mM HEPES, pH 7.4, 30 mM NaCl)

-

RNase-free water

-

Gel loading buffer

-

Urea-polyacrylamide gel (e.g., 15%)

-

SYBR Gold nucleic acid stain

-

Gel imaging system

Procedure:

-

Reaction Setup: In RNase-free microcentrifuge tubes, prepare reaction mixtures containing Angiogenin and varying concentrations of the Angiogenin Fragment (108-123) in the reaction buffer. Include a control with Angiogenin only and a negative control with buffer only.

-

Initiation: Add tRNA to each reaction mixture to a final concentration of 1 µg/µL.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding an equal volume of gel loading buffer containing formamide and heating at 95°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto a urea-polyacrylamide gel and run the electrophoresis until adequate separation of tRNA fragments is achieved.

-

Visualization and Quantification: Stain the gel with SYBR Gold and visualize using a gel imaging system. Quantify the intensity of the cleaved tRNA bands relative to the intact tRNA band to determine the extent of inhibition. The Ki can be calculated using appropriate enzyme kinetics models.

Figure 2: Workflow for the tRNA Cleavage Assay.

Endothelial Cell Proliferation Assay

This assay assesses the inhibitory effect of Angiogenin Fragment (108-123) on the proliferation of human umbilical vein endothelial cells (HUVECs).

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Fetal Bovine Serum (FBS)

-

Recombinant human Angiogenin

-

Angiogenin Fragment (108-123) peptide

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., MTT, XTT, or BrdU)

-

Plate reader

Procedure:

-

Cell Seeding: Seed HUVECs into 96-well plates at a density of 5,000 cells/well in complete growth medium and allow them to adhere overnight.

-

Starvation: Replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours to synchronize the cells.

-

Treatment: Treat the cells with Angiogenin (as a positive control for proliferation) and co-treat with varying concentrations of Angiogenin Fragment (108-123). Include a vehicle control.

-

Incubation: Incubate the plates for 48-72 hours.

-

Proliferation Measurement: Add the cell proliferation reagent according to the manufacturer's instructions and incubate for the recommended time.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader. The signal is proportional to the number of viable, proliferating cells.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is an in vivo model to evaluate the anti-angiogenic activity of Angiogenin Fragment (108-123).

Materials:

-

Fertilized chicken eggs

-

Egg incubator

-

Sterile phosphate-buffered saline (PBS)

-

Thermanox coverslips or gelatin sponges

-

Recombinant human Angiogenin

-

Angiogenin Fragment (108-123) peptide

-

Stereomicroscope

-

Digital camera

Procedure:

-

Egg Incubation: Incubate fertilized chicken eggs at 37°C with humidity for 3 days.

-

Windowing: On day 3, create a small window in the eggshell to expose the CAM.

-

Sample Application: On day 10, place a sterile Thermanox coverslip or a small piece of gelatin sponge saturated with Angiogenin (positive control), Angiogenin plus Angiogenin Fragment (108-123), or PBS (negative control) onto the CAM.

-

Incubation: Reseal the window and return the eggs to the incubator for an additional 3 days.

-

Observation and Quantification: On day 13, open the eggs and observe the CAM under a stereomicroscope. Capture images of the area around the implant. Quantify angiogenesis by counting the number of blood vessel branch points within a defined area. A significant reduction in vessel branching in the presence of the fragment indicates anti-angiogenic activity.[1]

Western Blot Analysis for ERK1/2 and Akt Phosphorylation

This protocol details the investigation of the inhibitory effect of Angiogenin Fragment (108-123) on Angiogenin-induced phosphorylation of ERK1/2 and Akt.

Materials:

-

HUVECs

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt, and anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture HUVECs to near confluence, then serum-starve overnight. Treat cells with Angiogenin, Angiogenin plus Angiogenin Fragment (108-123), or vehicle for a short period (e.g., 15-30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.

-

Immunoblotting: Block the membranes and then incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

-

Detection and Analysis: Add chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Figure 3: Western Blotting Workflow.

Preparation and Handling of Angiogenin Fragment (108-123)

Solubility and Storage: Angiogenin Fragment (108-123) is a peptide and should be handled with care to maintain its integrity. For long-term storage, it is recommended to store the lyophilized peptide at -20°C.[4] For experimental use, the peptide can be reconstituted in sterile, RNase-free water or a suitable buffer. It is advisable to prepare aliquots of the reconstituted peptide to avoid repeated freeze-thaw cycles, which can lead to degradation.[4]

Conclusion and Future Directions

Angiogenin Fragment (108-123) represents a promising tool for the inhibition of angiogenesis through its competitive antagonism of full-length Angiogenin. Its well-defined mechanism of inhibiting ribonucleolytic activity provides a solid foundation for its use in research and as a potential therapeutic agent. Future research should focus on elucidating the precise downstream effects of this fragment on endothelial cell signaling pathways, such as ERK1/2 and Akt, to provide a more complete picture of its inhibitory actions. Furthermore, optimization of its delivery and stability in vivo will be crucial for translating its anti-angiogenic potential into clinical applications. This technical guide provides the necessary foundational knowledge and experimental frameworks to advance these research and development endeavors.

References

The Biological Activity of Angiogenin C-terminal Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenin (ANG), also known as Ribonuclease 5, is a 14.1 kDa protein and a potent stimulator of new blood vessel formation, a process critical in both physiological and pathological contexts such as tumor growth.[1][2] A member of the RNase A superfamily, ANG possesses a unique combination of ribonucleolytic activity and angiogenic capability.[3][4] Its mechanism involves interaction with endothelial and smooth muscle cells, leading to a cascade of events including cell migration, invasion, and proliferation.[5] A crucial aspect of its function is its translocation to the cell nucleus, where it enhances ribosomal RNA (rRNA) transcription, thereby promoting the protein synthesis required for cell growth.[1][6]

The C-terminal region of angiogenin (residues 108-123) plays a critical and dual role in regulating its function.[7] Structurally, the C-terminal tail, particularly the residue Gln-117, partially obstructs the active site, which explains why ANG's ribonucleolytic activity is 10⁵ to 10⁶ times lower than that of its homolog, RNase A.[3][6][8] This inherent regulation has made the C-terminal region a focal point for developing inhibitors. Synthetic peptides corresponding to this C-terminal domain have been shown to effectively inhibit both the enzymatic and biological activities of the full-length angiogenin protein.[9][10] This guide provides an in-depth overview of the biological activities of these C-terminal peptides, summarizing quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms.

Inhibitory Activities of C-terminal Peptides

Synthetic peptides derived from the C-terminal region of angiogenin function as competitive inhibitors, targeting the molecule's enzymatic and biological actions.[9][11] The peptide Ang(108-123) has been identified as a significant inhibitor of angiogenin-induced neovascularization.[10] Furthermore, related peptides like Ang(108-121) and Ang(108-122) have demonstrated the ability to abolish the inhibition of protein synthesis caused by angiogenin and to block its nuclease activity against substrates like tRNA.[3][9][10] This inhibitory profile makes these peptides valuable tools for studying angiogenesis and as potential starting points for anti-angiogenic therapeutic strategies.[12][13]

Data Presentation: Quantitative Analysis of Inhibition

The inhibitory effects of angiogenin C-terminal peptides have been quantified in various assays. The data below summarizes the key findings from published research.

| Peptide Sequence | Assay Type | Target/Substrate | Quantitative Value | Finding | Citation |

| Ang(108-123) | Ribonucleolytic Activity Assay | Angiogenin / tRNA | Ki = 278 µM | Functions as a competitive inhibitor of angiogenin's nuclease activity. | [11] |

| Ang(108-123) | Chick Chorioallantoic Membrane (CAM) Assay | Angiogenin-induced neovascularization | - | Significantly decreases new blood vessel formation elicited by angiogenin. | [9][10][11] |

| Ang(108-123) | Cell Proliferation Assay (HUVEC) | Endothelial cell proliferation | - | Inhibits human umbilical vein endothelial cell (HUVEC) proliferation. | [14] |

| Ang(108-121) | Cell-Free Protein Synthesis Assay | Protein synthesis machinery / reticulocyte RNA | - | Transiently abolishes the inhibition of protein synthesis caused by angiogenin. | [9][10] |

| Ang(108-122) | Enzymatic & Biological Assays | Angiogenin activity | - | Inhibits the enzymatic and biological activities of angiogenin. | [3] |

Mechanism of Action and Signaling Pathways

Angiogenin exerts its biological effects through a multi-step process involving cell surface binding, internalization, and nuclear translocation, ultimately activating signaling pathways that promote cell proliferation and invasion.[1] C-terminal peptides inhibit these downstream effects by directly interfering with ANG's primary ribonucleolytic activity, which is essential for its angiogenic function.[1][15]

The structural basis for this inhibition lies in the conformation of the C-terminal tail itself. In native angiogenin, this tail partially occludes the active site. Peptides mimicking this region can effectively compete with substrates, thereby preventing catalysis.

Experimental Protocols

The evaluation of angiogenin C-terminal peptides requires a series of specialized assays to measure their effects on enzymatic activity, cell behavior, and tissue-level angiogenesis.

Ribonucleolytic Activity Assay

This assay measures the ability of a peptide to inhibit ANG's cleavage of an RNA substrate.

-

Objective: To determine the inhibition constant (Ki) of a C-terminal peptide.

-

Materials:

-

Protocol:

-

A fixed concentration of angiogenin is pre-incubated with varying concentrations of the inhibitory peptide in the assay buffer at 25°C.

-

The reaction is initiated by the addition of the tRNA substrate.

-

The reaction is allowed to proceed for a defined period.

-

The reaction is stopped (e.g., by adding a denaturing agent).

-

The extent of RNA cleavage is quantified. For example, in an in vitro tRNA cleavage assay, products can be separated on a denaturing polyacrylamide gel and visualized by staining.[17]

-

The initial reaction rates are plotted against the inhibitor concentration, and the data are fitted to determine the Ki value.[16]

-

Cell Proliferation Assay

These assays determine the effect of the peptides on the growth of endothelial cells, which is a hallmark of angiogenesis.

-

Objective: To assess the peptide's ability to inhibit angiogenin-stimulated endothelial cell proliferation.

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVEC) are commonly used.[14][18]

-

Protocol (Example using CyQUANT® Assay): [18]

-

HUVEC cells are seeded at a density of approximately 5,000 cells per well in a 96-well microplate and cultured for 24 hours.

-

The growth medium is replaced with a basal medium (e.g., EBM-2) containing angiogenin (e.g., 1 µg/ml) with or without varying concentrations of the C-terminal peptide.

-

Cells are incubated for a specified period (e.g., 48-72 hours).

-

At the end of the incubation, the medium is removed, and cells are lysed using a fluorescent dye binding solution (e.g., CyQUANT® NF). This dye fluoresces upon binding to cellular nucleic acids.

-

Fluorescence intensity is measured using a fluorimeter (e.g., excitation at 485 nm, emission at 530 nm).

-

A decrease in fluorescence in peptide-treated wells compared to wells treated with angiogenin alone indicates inhibition of proliferation.

-

-

Alternative Methods: Other methods include the BrdU incorporation assay, which measures DNA synthesis, or the MTS assay, which measures metabolic activity.[14][19]

Angiogenesis Assays

These assays model the formation of new blood vessels and provide a more complex biological context for evaluating peptide inhibitors.

A. Chick Chorioallantoic Membrane (CAM) Assay

-

Objective: To evaluate the anti-angiogenic effect of a peptide in a living tissue context.[10][20]

-

Protocol:

-

Fertilized chicken eggs are incubated for 3-4 days to allow for the development of the CAM.

-

A small window is cut into the eggshell to expose the CAM.

-

A sterile, non-inflammatory carrier (e.g., a small filter disk or methylcellulose pellet) containing angiogenin, with or without the inhibitory peptide, is placed directly onto the CAM. A carrier with buffer alone serves as a negative control.

-

The window is sealed, and the eggs are incubated for another 2-3 days.

-

The CAM is then examined visually and microscopically for the formation of new blood vessels radiating from the implant.

-

Angiogenesis is scored based on the density and pattern of the new vessels. A significant decrease in vessel formation in the presence of the peptide indicates anti-angiogenic activity.[9][10]

-

B. Endothelial Cell Tube Formation Assay (Matrigel Assay)

-

Objective: To model the ability of endothelial cells to form three-dimensional, capillary-like structures in vitro.[14][21][22]

-

Protocol:

-

A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel™). The plate is incubated at 37°C to allow the matrix to solidify.

-

HUVEC cells are seeded onto the solidified matrix in a basal medium containing angiogenin and varying concentrations of the C-terminal peptide.

-

The plate is incubated at 37°C for 6-18 hours.

-

During incubation, endothelial cells will align and form a network of tube-like structures.

-

The formation of these tubes is observed and quantified using a microscope. Parameters such as the number of branch points, total tube length, or total tube area are measured using imaging software.

-

A reduction in these parameters in the presence of the peptide indicates inhibition of this critical step in angiogenesis.[14][22]

-

Conclusion

Angiogenin C-terminal peptides represent a well-characterized class of inhibitors that target the essential ribonucleolytic and angiogenic functions of the parent protein. Their mechanism of action, rooted in the competitive inhibition of the active site, is supported by both quantitative enzymatic data and functional cell-based and ex vivo assays. The detailed protocols provided herein offer a robust framework for researchers to further investigate these peptides and to screen for novel, more potent inhibitors. As our understanding of the intricate role of angiogenin in cancer and other diseases expands, its C-terminal domain will remain a prime target for the development of next-generation anti-angiogenic therapeutics.

References

- 1. Angiogenin - Wikipedia [en.wikipedia.org]

- 2. genecards.org [genecards.org]

- 3. Angiogenin and Fragments [biosyn.com]

- 4. mdpi.com [mdpi.com]

- 5. Angiogenin Protein | ANG Antigen | ProSpec [prospecbio.com]

- 6. RNA biology of angiogenin: Current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The C-terminal region of human angiogenin has a dual role in enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scholars.uky.edu [scholars.uky.edu]

- 11. Buy ANGIOGENIN (108-123) | 112173-48-5 [smolecule.com]

- 12. adooq.com [adooq.com]

- 13. Antiangiogenic peptides and proteins: from experimental tools to clinical drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ovid.com [ovid.com]

- 15. Angiogenin activates endothelial cell phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Genetic selection for peptide inhibitors of angiogenin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel angiogenin mutants with increased cytotoxicity enhance the depletion of pro-inflammatory macrophages and leukemia cells ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Angiogenesis Assays | Life Science Research | Merck [merckmillipore.com]

- 22. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]

Angiogenin Fragment (108-123): A Competitive Inhibitor Targeting Angiogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angiogenin (ANG), a potent mediator of neovascularization, plays a critical role in both physiological and pathological angiogenesis, including tumor growth and metastasis. Its enzymatic ribonucleolytic activity is indispensable for its angiogenic function. This technical guide delves into the characteristics and mechanisms of Angiogenin Fragment (108-123), a C-terminal peptide segment of ANG that acts as a competitive inhibitor. By interfering with the ribonucleolytic activity of the full-length protein, this fragment presents a promising avenue for the development of novel anti-angiogenic therapeutics. This document provides a comprehensive overview of the quantitative data supporting its inhibitory action, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to Angiogenin and its Role in Angiogenesis

Angiogenin is a 14 kDa secreted ribonuclease that belongs to the RNase A superfamily. It is a potent inducer of blood vessel formation, a process known as angiogenesis.[1] The mechanism of action of angiogenin is multifaceted, involving several key steps:

-

Receptor Binding: Angiogenin binds to endothelial cell surface receptors, although a single definitive receptor remains elusive. A putative 170-kDa protein has been identified as a potential receptor.[2]

-

Signal Transduction: Upon binding, ANG activates intracellular signaling cascades, including the ERK1/2 and Akt pathways, which promote cell survival and proliferation.[1]

-

Nuclear Translocation: Angiogenin is internalized by endothelial cells and translocates to the nucleus.[1]

-

Ribonucleolytic Activity: In the nucleus, ANG stimulates ribosomal RNA (rRNA) transcription.[2] It also cleaves transfer RNA (tRNA) in the cytoplasm under stress conditions, leading to the production of tRNA-derived stress-induced fragments (tiRNAs) that can inhibit translation.[3] This ribonucleolytic activity is crucial for its angiogenic effects.

Given its central role in promoting angiogenesis, particularly in the context of cancer, inhibiting the function of angiogenin has emerged as a key strategy in anti-cancer drug development.

Angiogenin Fragment (108-123) as a Competitive Inhibitor

The C-terminal fragment of angiogenin, encompassing amino acid residues 108-123, has been identified as a competitive inhibitor of the full-length protein.[4][5] This peptide fragment effectively curtails the biological activities of angiogenin by directly competing for its active site, thereby inhibiting its essential ribonucleolytic function.[4]

Quantitative Inhibition Data

The inhibitory potential of Angiogenin Fragment (108-123) and other inhibitors has been quantified through various biochemical and cellular assays. The table below summarizes key quantitative data for Angiogenin inhibitors.

| Inhibitor | Type | Ki Value | IC50 Value | Target | Reference |

| Angiogenin Fragment (108-123) | Peptide (Competitive) | 278 µM | - | Ribonucleolytic Site | [4] |

| Placental Ribonuclease Inhibitor (RI) | Protein (Tight-binding) | 0.7 fM | - | Ribonucleolytic Site | [4] |

| Small Molecule N-65828 | Small Molecule | 81 µM | - | Active Site | [4] |

| Peptide Inhibitors (various) | Peptide (Competitive) | 56-641 µM | - | Ribonucleolytic Site | [4] |

Mechanism of Competitive Inhibition

Angiogenin Fragment (108-123) mimics a substrate-binding region of the native protein. By occupying the active site, it prevents the binding and cleavage of natural substrates like tRNA, thereby abrogating the downstream signaling and cellular processes that lead to angiogenesis.

References

- 1. Three decades of research on angiogenin: a review and perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Chick Embryo Chorioallantoic Membrane In The Study Of Angiogenesis And Metastasis The Cam Assay In The Study Of Angiogenesis And Metastasis [jornadascyt2023.sanfrancisco.utn.edu.ar]

- 3. researchgate.net [researchgate.net]

- 4. Buy ANGIOGENIN (108-123) | 112173-48-5 [smolecule.com]

- 5. adooq.com [adooq.com]

Technical Guide: The Ribonucleolytic Activity and Inhibitory Function of Angiogenin Fragment (108-123)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angiogenin (ANG) is a 14.1 kDa protein renowned for its potent pro-angiogenic capabilities, playing a critical role in the formation of new blood vessels under both physiological and pathological conditions, including tumor growth.[1][2] A member of the ribonuclease (RNase) A superfamily, ANG's biological functions are intrinsically linked to its weak, yet essential, ribonucleolytic activity.[3][4] This guide focuses on a specific C-terminal peptide fragment of Angiogenin, spanning residues 108-123. Contrary to possessing enzymatic function, this fragment acts as a competitive inhibitor of the full-length ANG protein.[5][6] It effectively suppresses ANG's enzymatic and, consequently, its biological activities by interfering with substrate binding and the necessary conformational changes for catalysis.[5][7] This inhibitory profile makes the Angiogenin (108-123) fragment a significant tool for studying the mechanisms of angiogenesis and a potential lead for developing anti-angiogenic therapeutics.

The Role of the C-Terminal Region in Angiogenin Function

The C-terminal region of human Angiogenin plays a dual role in its enzymatic activity.[7] While the primary catalytic site is composed of key residues like His-13, Lys-40, and His-114, the C-terminal tail is crucial for modulating substrate access and binding.[2][3] Specifically, residue Gln-117 obstructs the pyrimidine-binding site, which is a primary reason for ANG's significantly lower ribonucleolytic activity compared to other RNases.[8][9] For catalysis to occur, the C-terminal region must undergo a conformational change to expose the active site.[7][8]

The fragment (108-123) represents a critical part of this C-terminal tail. Residues within this fragment, particularly Arg-121, Arg-122, and Pro-123, are thought to form a peripheral subsite for binding polymeric RNA substrates like tRNA.[5][7] However, the full fragment acts to inhibit the parent molecule. Synthetic peptides from this C-terminal region have been shown to effectively inhibit both the enzymatic and biological activities of Angiogenin, whereas peptides from the N-terminal region have no such effect.[6]

Mechanism of Action: Competitive Inhibition

The Angiogenin fragment (108-123) does not exhibit intrinsic ribonucleolytic activity.[10] Instead, it functions as a competitive inhibitor of the full-length Angiogenin protein.[5] The mechanism involves the peptide fragment binding to the Angiogenin molecule and disrupting its normal enzymatic function.[5] It competes with natural RNA substrates for access to either the active site or essential peripheral binding regions, thereby preventing the degradation of substrates like tRNA.[5][6] This inhibitory action directly suppresses the biological cascades that depend on ANG's RNase activity, most notably neovascularization.[5][6]

Quantitative Analysis of Inhibitory Activity

Kinetic studies have quantified the inhibitory effect of the Angiogenin (108-123) fragment on the ribonucleolytic activity of the full-length protein. The data underscores a concentration-dependent, competitive inhibition mechanism.

| Parameter | Value | Substrate | Conditions | Reference |

| Inhibitor | Angiogenin (108-123) | tRNA | N/A | [5] |

| Inhibition Type | Competitive | tRNA | N/A | [5] |

| Apparent Ki | 278 µM | tRNA | pH 7.0, 37°C | [5] |

| Inhibition (%) | 39% | tRNA | Standard assay, 10 min incubation | [5] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the core experimental protocols used to characterize the inhibitory function of the Angiogenin (108-123) fragment.

Ribonucleolytic Activity Inhibition Assay

This in vitro assay measures the ability of the ANG (108-123) fragment to inhibit the RNA-cleaving activity of full-length Angiogenin.

-

Principle: The rate of RNA degradation by Angiogenin is measured in the presence and absence of the inhibitory fragment. Inhibition is quantified by the reduction in RNA cleavage.

-

Materials:

-

Recombinant Human Angiogenin

-

Synthetic Angiogenin (108-123) peptide

-

RNA Substrate: Yeast tRNA or Ribosomal RNA (rRNA)

-

Assay Buffer: 0.1 M Imidazole-HCl, 0.1 M NaCl, pH 6.0-7.0

-

Reaction Stop Solution: e.g., 2% perchloric acid, 0.25% uranyl acetate for precipitation assays.

-

Quantification Method: Spectrophotometer (for acid-soluble fragments) or Agarose Gel Electrophoresis equipment.

-

-

Procedure:

-

Prepare a series of reaction tubes containing a fixed concentration of Angiogenin and varying concentrations of the Angiogenin (108-123) fragment in the assay buffer. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixtures at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the tRNA substrate to each tube.

-

Incubate the reactions at 37°C for a defined time course (e.g., 10, 20, 30 minutes).

-

Terminate the reaction by adding the stop solution.

-

Analysis (Method A - Gel Electrophoresis): Run the reaction products on a 1.5% agarose gel. Stain with ethidium bromide and visualize under UV light. Inhibition is observed as a decrease in the degradation of the high-molecular-weight RNA bands compared to the control.

-

Analysis (Method B - Acid Precipitation): Centrifuge the tubes to pellet the undigested RNA. Measure the absorbance of the supernatant (containing small, acid-soluble RNA fragments) at 260 nm. Inhibition is calculated as the percentage decrease in A260 reading compared to the control.

-

References

- 1. Angiogenin - Wikipedia [en.wikipedia.org]

- 2. Angiogenin and Fragments [biosyn.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Motoneurons Secrete Angiogenin to Induce RNA Cleavage in Astroglia | Journal of Neuroscience [jneurosci.org]

- 5. Buy ANGIOGENIN (108-123) | 112173-48-5 [smolecule.com]

- 6. C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Role of glutamine-117 in the ribonucleolytic activity of human angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ovid.com [ovid.com]

Structural Analysis of Angiogenin Fragment (108-123): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth structural and functional analysis of the Angiogenin (ANG) fragment corresponding to residues 108-123. This C-terminal peptide of human Angiogenin acts as a competitive inhibitor of the full-length protein, playing a crucial role in the modulation of angiogenesis and other cellular processes. This document summarizes the available quantitative data, outlines detailed experimental protocols for its structural characterization, and visualizes its mechanism of action and analytical workflows. While a high-resolution, three-dimensional structure of the isolated fragment is not publicly available, this guide leverages structural information from the full-length protein and functional data to provide a comprehensive overview for research and drug development applications.

Introduction

Angiogenin (ANG) is a 14 kDa protein and a member of the ribonuclease A superfamily, known for its potent angiogenic activity.[1] It is involved in the formation of new blood vessels, a critical process in both physiological and pathological conditions, including tumor growth and metastasis.[2] The C-terminal fragment of Angiogenin, comprising residues 108-123, has been identified as a functional inhibitor of the full-length protein.[3] This peptide, with the sequence ENGLPVHLDQSIFRRP, competitively inhibits the ribonucleolytic activity of Angiogenin, thereby modulating its angiogenic effects.[3] Understanding the structural features of this fragment is paramount for the development of novel anti-angiogenic therapies.

Quantitative Data

The primary sequence and inhibitory activity of the Angiogenin (108-123) fragment are summarized below.

Table 1: Primary Sequence and Physicochemical Properties

| Property | Value |

| Amino Acid Sequence | ENGLPVHLDQSIFRRP |

| Molecular Formula | C83H132N26O24 |

| Residue Count | 16 |

Table 2: Inhibitory Activity

| Parameter | Value | Substrate | Reference |

| Apparent Inhibition Constant (Ki) | 278 μM | transfer Ribonucleic Acid (tRNA) | [3] |

Mechanism of Action and Signaling Pathway

The Angiogenin (108-123) fragment functions as a competitive inhibitor of the full-length Angiogenin protein.[3] The critical residues for this inhibitory activity are located at its C-terminus, specifically Arginine 121 (Arg121), Arginine 122 (Arg122), and Proline 123 (Pro123).[3] These residues are thought to mimic the binding site for polymeric ribonucleic acid substrates, allowing the fragment to compete with natural substrates for binding to the active site of Angiogenin.[3]

Full-length Angiogenin exerts its biological effects, in part, by translocating to the nucleus, where it stimulates ribosomal RNA (rRNA) transcription, a key step in ribosome biogenesis and subsequent protein synthesis and cell growth.[3] The (108-123) peptide fragment interferes with these nuclear processes, thereby reducing the angiogenic potential of endothelial cells.[3]

Figure 1: Inhibitory pathway of the Angiogenin (108-123) fragment on Angiogenin's biological activity.

Experimental Protocols for Structural Analysis

While a definitive high-resolution structure of the isolated Angiogenin (108-123) fragment is not available, the following are detailed methodologies that can be employed for its structural characterization.

Peptide Synthesis and Purification

The Angiogenin (108-123) peptide can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Following cleavage from the resin and deprotection, the crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the peptide can be confirmed by analytical RP-HPLC and mass spectrometry.

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure content (e.g., α-helix, β-sheet, random coil) of the peptide in different solvent conditions.

Methodology:

-

Prepare a stock solution of the purified Angiogenin (108-123) peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4).

-

Determine the precise peptide concentration using UV absorbance at 280 nm or a colorimetric assay.

-

Acquire CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25°C) using a spectropolarimeter.

-

Record spectra in aqueous buffer and in the presence of membrane-mimicking environments (e.g., trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS) micelles) to assess conformational changes upon interaction with hydrophobic environments.

-

Deconvolute the resulting spectra using appropriate algorithms (e.g., CONTINLL, SELCON3) to estimate the percentage of different secondary structural elements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the three-dimensional structure of the peptide in solution.

Methodology:

-

For complete resonance assignment, prepare a sample of the peptide with uniform 13C and 15N isotopic labeling. This is typically achieved through expression in E. coli grown in labeled minimal media, though for a peptide of this size, chemical synthesis with labeled amino acids is also feasible.

-

Dissolve the labeled peptide in a suitable NMR buffer (e.g., 90% H2O/10% D2O, phosphate buffer, pH 6.5).

-

Acquire a series of multidimensional NMR experiments at a high-field spectrometer (e.g., 600 MHz or higher), including:

-

2D 1H-15N HSQC for backbone amide assignments.

-

3D HNCACB and CBCA(CO)NH for sequential backbone assignments.

-

3D HCCH-TOCSY for side-chain assignments.

-

3D 15N-edited NOESY-HSQC and 13C-edited NOESY-HSQC to obtain distance restraints from Nuclear Overhauser Effects (NOEs).

-

-

Process the NMR data using appropriate software (e.g., NMRPipe).

-

Analyze the spectra to assign chemical shifts and identify NOEs.

-

Use the experimental restraints (NOE-derived distances, dihedral angles from coupling constants) to calculate a family of 3D structures using software such as CYANA or Xplor-NIH.

-

Validate the quality of the resulting structures using programs like PROCHECK-NMR.

Figure 2: A generalized experimental workflow for the structural analysis of the Angiogenin (108-123) peptide.

Molecular Dynamics (MD) Simulations

Objective: To investigate the conformational dynamics and stability of the peptide in a simulated physiological environment.

Methodology:

-

If an experimentally determined structure is unavailable, generate a starting conformation of the Angiogenin (108-123) peptide using homology modeling (based on the C-terminal region of the full-length Angiogenin structure, e.g., PDB ID: 1B1I) or ab initio modeling.

-

Place the peptide structure in a simulation box with explicit solvent (e.g., TIP3P water model) and counter-ions to neutralize the system.

-

Select a suitable force field (e.g., AMBER, CHARMM, GROMOS).

-

Perform an energy minimization of the system to remove steric clashes.

-

Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure.

-

Run a production MD simulation for a sufficient duration (e.g., hundreds of nanoseconds) to sample the conformational space of the peptide.

-

Analyze the resulting trajectory for parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), secondary structure evolution, and hydrogen bonding patterns.

Conclusion

The Angiogenin (108-123) fragment is a significant inhibitory peptide with therapeutic potential. While its isolated high-resolution structure remains to be determined, this guide provides a comprehensive overview of its known characteristics and a roadmap for its detailed structural elucidation. The provided experimental protocols for CD, NMR, and MD simulations offer a robust framework for researchers to investigate the structure-function relationship of this and other peptide-based modulators of Angiogenin activity. Future structural studies will be invaluable for the rational design of more potent and specific inhibitors of Angiogenin for applications in oncology and other angiogenesis-dependent diseases.

References

The Discovery and Initial Characterization of Angiogenin Fragment (108-123): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenin (ANG), a 14.1 kDa protein, is a potent stimulator of neovascularization and is implicated in tumor growth and metastasis. Its biological activity is multifaceted, involving ribonucleolytic action and the induction of various cellular responses in endothelial cells, including proliferation, migration, and tube formation. The C-terminal fragment of angiogenin, encompassing amino acid residues 108-123, has been identified as a key inhibitor of the full-length protein's enzymatic and biological functions. This technical guide provides a comprehensive overview of the discovery and initial characterization of Angiogenin Fragment (108-123), presenting quantitative data on its inhibitory effects, detailed methodologies for key experimental assays, and a depiction of the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers in the fields of angiogenesis, cancer biology, and therapeutic peptide development.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor development. Angiogenin, first isolated from the conditioned medium of a human colon adenocarcinoma cell line, is a potent angiogenic factor.[1] It is a member of the ribonuclease A superfamily and possesses ribonucleolytic activity, which is crucial for its biological functions.[1] The quest to modulate the angiogenic activity of ANG for therapeutic purposes has led to the investigation of its structure-function relationships and the identification of inhibitory domains. Synthetic peptides corresponding to the C-terminal region of ANG have been shown to inhibit its enzymatic and biological activities, with the fragment spanning residues 108-123 emerging as a significant inhibitor.[2][3] This fragment represents a promising lead for the development of anti-angiogenic therapies.

Quantitative Data on Inhibitory Activity

The inhibitory potential of Angiogenin Fragment (108-123) has been quantified in various assays. The following tables summarize the key quantitative data from initial characterization studies.

| Parameter | Value | Assay | Substrate | Reference |

| Apparent Inhibition Constant (Ki) | 278 µM | Ribonucleolytic Activity Assay | tRNA | [4] |

| Inhibition of tRNA degradation | 39% | Ribonucleolytic Activity Assay | tRNA | [4] |

| Assay | Endpoint Measured | Result | Reference |

| Chick Chorioallantoic Membrane (CAM) Assay | Neovascularization | Significantly decreased | [2][3] |

| Endothelial Cell Proliferation | Cell number/DNA synthesis | Inhibition (qualitative) | [4] |

| Endothelial Cell Tube Formation | Tube length/branch points | Disruption of tube formation | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of initial findings. The following are protocols for the key experiments used in the characterization of Angiogenin Fragment (108-123).

Ribonucleolytic Activity Assay

This assay measures the ability of Angiogenin Fragment (108-123) to inhibit the RNA-cleaving activity of full-length Angiogenin.

Materials:

-

Human Angiogenin

-

Angiogenin Fragment (108-123)

-

Transfer RNA (tRNA)

-

Assay Buffer (e.g., 30 mM HEPES, pH 7.5, 30 mM NaCl)

-

Nuclease-free water

-

Gel electrophoresis apparatus

-

Ethidium bromide or other RNA stain

Procedure:

-

Prepare a stock solution of Angiogenin Fragment (108-123) in nuclease-free water.

-

In a series of microcentrifuge tubes, prepare reaction mixtures containing a fixed concentration of Angiogenin and tRNA in the assay buffer.

-

Add increasing concentrations of Angiogenin Fragment (108-123) to the respective tubes. Include a control with no fragment.

-

Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a gel loading buffer containing a denaturing agent.

-

Analyze the RNA degradation products by electrophoresis on a denaturing polyacrylamide gel.

-

Stain the gel with ethidium bromide and visualize the RNA bands under UV light.

-

Quantify the amount of intact tRNA remaining in each lane using densitometry.

-

Calculate the percentage of inhibition for each concentration of the fragment and determine the apparent inhibition constant (Ki).

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established in vivo model to assess angiogenesis and its inhibition.

Materials:

-

Fertilized chicken eggs

-

Angiogenin

-

Angiogenin Fragment (108-123)

-

Sterile PBS

-

Thermostable, non-inflammatory carrier (e.g., methylcellulose discs)

-

Egg incubator

-

Stereomicroscope

-

Surgical tools (forceps, scissors)

Procedure:

-

Incubate fertilized chicken eggs at 37-38°C in a humidified incubator for 3-4 days.

-

On day 3 or 4, create a small window in the eggshell to expose the CAM.

-

Prepare the test samples by impregnating sterile methylcellulose discs with Angiogenin alone (positive control), Angiogenin mixed with Angiogenin Fragment (108-123), or PBS (negative control).

-

Carefully place the discs on the CAM.

-

Seal the window with sterile tape and return the eggs to the incubator for an additional 2-3 days.

-

On the day of observation, open the window and examine the CAM under a stereomicroscope.

-

Quantify the angiogenic response by counting the number of blood vessels converging towards the disc or by measuring the area of neovascularization.

-

Compare the angiogenic response in the presence and absence of the inhibitory fragment.

Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures and the inhibitory effect of Angiogenin Fragment (108-123) on this process.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Basement membrane extract (e.g., Matrigel)

-

Angiogenin

-

Angiogenin Fragment (108-123)

-

96-well plates

-

Inverted microscope with a camera

Procedure:

-

Thaw the basement membrane extract on ice and coat the wells of a 96-well plate.

-

Allow the matrix to solidify at 37°C for 30-60 minutes.

-

Harvest HUVECs and resuspend them in a serum-free or low-serum medium.

-

Treat the HUVEC suspension with Angiogenin alone, Angiogenin in combination with various concentrations of Angiogenin Fragment (108-123), or medium alone (control).

-

Seed the treated HUVECs onto the solidified basement membrane matrix.

-

Incubate at 37°C for 4-18 hours.

-

Visualize the formation of tube-like structures using an inverted microscope.

-

Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and total mesh area using image analysis software.

Signaling Pathways

Full-length Angiogenin exerts its effects on endothelial cells by activating intracellular signaling cascades, primarily the Extracellular signal-regulated kinase (ERK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways. Angiogenin Fragment (108-123), by inhibiting the binding of Angiogenin to its cell surface receptor, is hypothesized to block the initiation of these downstream signaling events.

Angiogenin-Induced Signaling

References

- 1. Human angiogenin is a potent cytotoxin in the absence of ribonuclease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Quantitative assays for the chick chorioallantoic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Angiogenin activates Erk1/2 in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Angiogenin Fragment (108-123)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenin (ANG) is a potent angiogenic factor involved in the formation of new blood vessels, a critical process in both physiological development and pathological conditions such as tumor growth. The C-terminal fragment of angiogenin, comprising amino acids 108-123 with the sequence Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-Pro (ENGLPVHLDQSIFRRP), has been identified as a significant inhibitor of the enzymatic and biological activities of the full-length angiogenin protein.[1][2] This peptide fragment competitively inhibits the ribonucleolytic activity of angiogenin, thereby disrupting downstream signaling pathways that lead to cell proliferation, migration, and tube formation, all essential steps in angiogenesis.[1][2]

These application notes provide detailed protocols for the chemical synthesis of Angiogenin Fragment (108-123) using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) and its subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Physicochemical Properties of Angiogenin Fragment (108-123)

| Property | Value |

| Amino Acid Sequence | Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-Pro |

| One-Letter Code | ENGLPVHLDQSIFRRP |

| Molecular Formula | C₈₃H₁₃₂N₂₆O₂₄ |

| Molecular Weight | 1878.1 g/mol |

| CAS Number | 112173-48-5 |

Table 2: Expected Yield and Purity

| Stage | Typical Yield (%) | Typical Purity (%) |

| Crude Peptide | 60 - 80 | 50 - 70 |

| Purified Peptide | 20 - 40 | > 95 |

Note: Yields and purity are dependent on the efficiency of synthesis and purification and may vary.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Angiogenin Fragment (108-123)

This protocol outlines the manual synthesis of Angiogenin Fragment (108-123) on a 0.1 mmol scale using a standard Fmoc/tBu strategy.

Materials:

-

Resin: Rink Amide resin (0.5-0.8 mmol/g loading capacity)

-

Fmoc-Amino Acids: Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Phe-OH, Fmoc-Ile-OH, Fmoc-Ser(tBu)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Leu-OH, Fmoc-His(Trt)-OH, Fmoc-Val-OH, Fmoc-Gly-OH, Fmoc-Asn(Trt)-OH, Fmoc-Glu(OtBu)-OH

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Washing Solvents: DMF, DCM

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Add fresh 20% piperidine in DMF solution and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HBTU in DMF.

-

Add 8 equivalents of DIPEA to the amino acid solution and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), extend the coupling time. If it remains positive, perform a second coupling.

-

Once the coupling is complete (negative Kaiser test, yellow beads), drain the solution and wash the resin with DMF (3x) and DCM (3x).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence, starting from the C-terminal Proline and ending with the N-terminal Glutamic acid.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

-

Resin Washing and Drying: Wash the peptide-resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum for at least 4 hours.

Protocol 2: Cleavage and Deprotection of Angiogenin Fragment (108-123)

This protocol describes the cleavage of the peptide from the resin and the removal of side-chain protecting groups.

Materials:

-

Cleavage Cocktail (Reagent R): 90% Trifluoroacetic acid (TFA), 5% Thioanisole, 3% 1,2-Ethanedithiol (EDT), 2% Anisole.[3][4]

-

Note: This cocktail is effective for peptides containing arginine residues with sulfonyl protecting groups.[3]

-

-

Cold Diethyl Ether

Procedure:

-

Place the dried peptide-resin in a reaction vessel.

-

Add the freshly prepared cleavage cocktail to the resin (10 mL per gram of resin).[4]

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether twice.

-

Dry the crude peptide pellet under vacuum.

Protocol 3: Purification of Angiogenin Fragment (108-123) by RP-HPLC

This protocol details the purification of the crude peptide using a preparative reverse-phase HPLC system.

Materials:

-

HPLC System: Preparative HPLC with a UV detector.

-

Column: C18 reverse-phase column (e.g., 10 µm particle size, 250 x 22 mm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile can be added.

-

Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Injection and Elution:

-

Inject the dissolved crude peptide onto the column.

-

Run a linear gradient from 5% to 65% Mobile Phase B over 60 minutes at a flow rate of 10-15 mL/min.

-

Monitor the elution profile at 220 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Lyophilization: Pool the fractions with a purity of >95% and lyophilize to obtain the purified peptide as a white powder.

Protocol 4: Characterization of Purified Angiogenin Fragment (108-123)

Mass Spectrometry:

-

Confirm the molecular weight of the purified peptide using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS). The expected monoisotopic mass should correspond to the calculated mass of the peptide.

Analytical HPLC:

-

Assess the final purity of the peptide using an analytical C18 RP-HPLC column with a suitable gradient (e.g., 5-95% acetonitrile in 30 minutes). Purity should be >95%.

Visualizations

Caption: Experimental workflow for the synthesis and purification of Angiogenin Fragment (108-123).

Caption: Inhibitory mechanism of Angiogenin Fragment (108-123) on the Angiogenin signaling pathway.

References

Application Notes and Protocols: Utilizing Angiogenin Fragment (108-123) in the Chick Chorioallantoic Membrane (CAM) Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological development and various pathological conditions, including tumor growth and metastasis. Angiogenin (ANG) is a potent, 14.1 kDa polypeptide that induces neovascularization. The chick chorioallantoic membrane (CAM) assay is a well-established in vivo model for studying angiogenesis due to its highly vascularized nature, accessibility, and cost-effectiveness. This document provides detailed protocols for utilizing the Angiogenin fragment (108-123), a known inhibitor of Angiogenin's biological activity, in the CAM assay to assess its anti-angiogenic potential.

Principle of the Assay

The CAM assay involves the application of a substance of interest onto the chorioallantoic membrane of a developing chick embryo. The rich vascular network of the CAM responds to pro- or anti-angiogenic stimuli, which can be quantified by observing changes in blood vessel growth, density, and branching. Angiogenin fragment (108-123) is a synthetic peptide corresponding to the C-terminal region of human Angiogenin. It has been shown to inhibit the enzymatic and biological activities of Angiogenin, including its ability to induce new blood vessel formation. By applying this fragment to the CAM, researchers can quantify its inhibitory effect on angiogenesis.

Data Presentation

The following table summarizes the expected qualitative and potential quantitative outcomes of applying Angiogenin Fragment (108-123) in a CAM assay, based on published literature.

| Treatment Group | Compound | Expected Outcome on CAM Vasculature | Method of Quantification | Reference |

| Negative Control | Phosphate-Buffered Saline (PBS) or vehicle | Normal, well-developed vascular network. | Baseline for comparison. | General CAM Assay Protocols |

| Positive Control | Angiogenin (full-length) | Increased vessel density, length, and branching in a characteristic "spoke-wheel" pattern. | Vessel density, branch point counting, total vessel length. | General Angiogenesis Literature |

| Experimental Group | Angiogenin Fragment (108-123) | Significant decrease in neovascularization; reduced vessel density and branching compared to the positive control. | Vessel density, branch point counting, total vessel length, percentage inhibition. | Rybak et al., 1989[1][2] |

Note: The seminal 1989 study by Rybak et al. reported a "significant decrease" in neovascularization with Angiogenin Fragment (108-123). For precise quantitative data such as percentage of inhibition, researchers should consult the full-text article.

Experimental Protocols

This section provides a detailed methodology for performing the in ovo CAM assay to test the anti-angiogenic effects of Angiogenin Fragment (108-123).

Materials and Reagents

-

Fertilized chicken eggs (e.g., White Leghorn)

-

70% Ethanol

-

Sterile Phosphate-Buffered Saline (PBS)

-

Angiogenin Fragment (108-123) (lyophilized)

-

Full-length Angiogenin (for positive control)

-

Sterile, inert carrier (e.g., gelatin sponges, filter paper discs)

-

Egg incubator with humidity control

-

Egg candler

-

Rotary tool with a fine cutting disc or sterile scissors

-

Sterile forceps

-

Parafilm or sterile adhesive tape

-

Stereomicroscope with a camera for imaging

-

Image analysis software (e.g., ImageJ)

Protocol

1. Egg Incubation and Preparation (Day 0 - Day 3)

-

Obtain fertilized chicken eggs and place them in an egg incubator at 37.5°C with 60-70% humidity.

-

Incubate the eggs for 3 days.

2. Windowing the Eggs (Day 3)

-

Wipe the eggs with 70% ethanol to sterilize the shell surface.

-

Using an egg candler in a dark room, identify the location of the air sac (usually at the blunt end of the egg) and the developing embryo with its vascular system.

-

Mark a small window on the side of the egg, away from the embryo.

-

Carefully create a small opening in the eggshell over the air sac.

-

Gently apply negative pressure to the hole over the air sac to detach the CAM from the shell membrane.

-

Using a rotary tool or sterile scissors, carefully cut a 1-2 cm² window in the eggshell at the marked location.

-

Seal the window with sterile parafilm or adhesive tape and return the eggs to the incubator.

3. Application of Test Substances (Day 8-10)

-

Prepare sterile solutions of Angiogenin Fragment (108-123) and full-length Angiogenin in PBS at the desired concentrations. A vehicle control (PBS only) should also be prepared.

-

Saturate the sterile carriers (e.g., gelatin sponges) with the prepared solutions.

-

Carefully remove the seal from the egg window.

-

Gently place the saturated carrier onto the CAM, avoiding major blood vessels.

-

Reseal the window and return the eggs to the incubator for 48-72 hours.

4. Observation and Quantification (Day 12-14)

-

After the incubation period, carefully open the egg window.

-

Observe the area around the carrier under a stereomicroscope.

-

Capture high-resolution images of the CAM vasculature for each treatment group.

-

Quantify the angiogenic response using image analysis software. Common parameters to measure include:

-

Vessel Density: The total number of blood vessels within a defined area around the carrier.

-

Branch Points: The number of points where a blood vessel divides into two or more smaller vessels.

-

Total Vessel Length: The cumulative length of all blood vessels in the defined area.

-

-

Calculate the percentage of inhibition for the Angiogenin Fragment (108-123) group relative to the positive control (full-length Angiogenin).

5. Data Analysis

-

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between the control and experimental groups.

-

Present the quantitative data in tables and graphs for clear comparison.

Visualization of Pathways and Workflows

Angiogenin Signaling Pathway

Caption: Angiogenin signaling pathway and the inhibitory action of Fragment (108-123).

Experimental Workflow for CAM Assay

Caption: Experimental workflow for the chick chorioallantoic membrane (CAM) assay.

References

Application Note: Endothelial Cell Migration Assay Using Angiogenin Fragment (108-123)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing, and in pathological conditions, notably tumor growth and metastasis. A key regulator of angiogenesis is Angiogenin (ANG), a 14 kDa protein that promotes the migration and proliferation of endothelial cells. The C-terminal fragment of Angiogenin, specifically the peptide Angiogenin Fragment (108-123), has been identified as an inhibitor of Angiogenin's pro-angiogenic activities.[1][2] This application note provides detailed protocols for utilizing Angiogenin Fragment (108-123) in endothelial cell migration assays, offering a valuable tool for studying the mechanisms of angiogenesis inhibition.

This document outlines two standard methods for assessing endothelial cell migration: the Transwell (or Boyden chamber) assay and the Wound Healing (or scratch) assay. Furthermore, it details the known signaling pathways of Angiogenin and the inhibitory mechanism of its C-terminal fragment.

Data Presentation

The inhibitory effect of Angiogenin Fragment (108-123) is concentration-dependent. While specific IC50 values for migration inhibition are not extensively published, the apparent inhibition constant (Ki) for the inhibition of Angiogenin's ribonucleolytic activity by a similar C-terminal fragment provides a strong basis for determining effective concentrations in cell-based assays.

| Parameter | Value | Reference |

| Inhibitor | Angiogenin Fragment (108-123) | |

| Target | Angiogenin | |

| Apparent Inhibition Constant (Ki) for tRNA degradation | 278 µM | [3] |

| Recommended Concentration Range for Migration Assays | 100 - 500 µM | Based on Ki |

| Positive Control (Stimulator) | Recombinant Human Angiogenin | |

| Recommended Concentration of Angiogenin | 1 - 10 ng/mL |

Experimental Protocols

Transwell Migration (Boyden Chamber) Assay

This assay assesses the chemotactic response of endothelial cells to a chemoattractant, in this case, Angiogenin, and the ability of Angiogenin Fragment (108-123) to inhibit this migration.[3][4][5]

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Endothelial Cell Basal Medium (serum-free)

-

Recombinant Human Angiogenin

-

Angiogenin Fragment (108-123)

-

24-well Transwell plates (8 µm pore size)

-

Fetal Bovine Serum (FBS)

-

PBS, Trypsin-EDTA

-

Calcein AM or Crystal Violet stain

Protocol:

-

Cell Preparation:

-

Culture HUVECs in Endothelial Cell Growth Medium until they reach 80-90% confluency.

-

Starve the cells in Endothelial Cell Basal Medium for 4-6 hours prior to the assay.

-

Harvest the cells using Trypsin-EDTA, neutralize with growth medium, and centrifuge.

-

Resuspend the cell pellet in serum-free Endothelial Cell Basal Medium at a concentration of 1 x 10^6 cells/mL.

-

-

Assay Setup:

-

In the lower chamber of the 24-well plate, add 600 µL of Endothelial Cell Basal Medium containing the desired concentration of Recombinant Human Angiogenin (e.g., 10 ng/mL) as the chemoattractant. For the negative control, add basal medium only.

-

In the upper chamber (the insert), add 100 µL of the HUVEC suspension.

-

To test the inhibitory effect, add various concentrations of Angiogenin Fragment (108-123) (e.g., 100 µM, 250 µM, 500 µM) to both the upper and lower chambers along with the cells and Angiogenin.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

-

-

Quantification:

-

After incubation, carefully remove the inserts.

-

With a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.

-

Stain the cells with 0.1% Crystal Violet for 20 minutes or with a fluorescent dye like Calcein AM.

-

Wash the inserts with PBS and allow them to air dry.

-

Image the membrane using a microscope and count the migrated cells in several random fields.

-

Alternatively, for Crystal Violet staining, the dye can be eluted with 10% acetic acid, and the absorbance can be measured at 590 nm.

-

Wound Healing (Scratch) Assay

This method measures the collective migration of a sheet of cells to close a mechanically created "wound".[6]

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium

-

Endothelial Cell Basal Medium (serum-free)

-

Recombinant Human Angiogenin

-

Angiogenin Fragment (108-123)

-

24-well plates

-

p200 pipette tip or a cell scraper

-

Microscope with a camera

Protocol:

-

Cell Seeding:

-

Seed HUVECs in a 24-well plate at a density that will form a confluent monolayer within 24 hours.

-

-

Wound Creation:

-

Once the cells are confluent, gently create a scratch or "wound" in the monolayer using a sterile p200 pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

-

Treatment:

-

Replace the PBS with 200 µL of Endothelial Cell Basal Medium.

-

Add Recombinant Human Angiogenin (e.g., 10 ng/mL) to stimulate migration. For the negative control, add basal medium only.

-

To test the inhibitor, add different concentrations of Angiogenin Fragment (108-123) along with Angiogenin.

-

-

Imaging and Analysis:

-

Capture images of the wound at time 0 and at regular intervals (e.g., every 4-6 hours) for up to 24 hours.

-

Measure the width of the wound at multiple points for each condition at each time point.

-

Calculate the percentage of wound closure using the formula: % Wound Closure = [(Initial Wound Area - Wound Area at Time T) / Initial Wound Area] x 100

-

Signaling Pathways and Mechanism of Inhibition

Angiogenin stimulates endothelial cell migration through a multi-step signaling cascade. It binds to a putative 170-kDa cell surface receptor, which leads to the activation of downstream signaling pathways, including the ERK1/2 and Akt pathways. This signaling promotes cell motility and invasion. Subsequently, Angiogenin is internalized and translocates to the nucleus, where it enhances the transcription of ribosomal RNA (rRNA), a crucial step for cell proliferation and protein synthesis required for migration.

Angiogenin Fragment (108-123), being a C-terminal peptide, is believed to interfere with the binding of Angiogenin to its cell surface receptor or to disrupt the downstream signaling events, thereby inhibiting endothelial cell migration.

Caption: Angiogenin signaling pathway and inhibition by its fragment.

Caption: Workflow for endothelial cell migration assays.

Conclusion

The protocols and data presented in this application note provide a robust framework for investigating the inhibitory effects of Angiogenin Fragment (108-123) on endothelial cell migration. These assays are valuable tools for screening anti-angiogenic compounds and for elucidating the molecular mechanisms that govern angiogenesis. The provided diagrams offer a clear visualization of the experimental workflows and the underlying signaling pathways, aiding in the design and interpretation of experiments in the field of angiogenesis research and drug development.

References

- 1. scholars.uky.edu [scholars.uky.edu]

- 2. C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 4. Transwell Migration Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 5. promocell.com [promocell.com]

- 6. Wound healing assay | Abcam [abcam.com]

Application Notes and Protocols for HUVEC Tube Formation Assay Using Angiogenin Fragment (108-123)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and development, and in pathological conditions, most notably in tumor growth and metastasis. One of the potent pro-angiogenic factors is Angiogenin (ANG), a 14 kDa ribonuclease that promotes the proliferation, migration, and differentiation of endothelial cells. The process is initiated by ANG binding to receptors on the endothelial cell surface, which triggers a cascade of intracellular signaling events, leading to the formation of new tubular structures.

The Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay is a robust and widely used in vitro model to study angiogenesis. This assay allows for the quantitative assessment of the pro- or anti-angiogenic potential of various compounds. HUVECs, when cultured on a basement membrane extract, mimic the in vivo process of angiogenesis by forming capillary-like structures.

This application note details the use of a specific C-terminal fragment of Angiogenin, ANG (108-123), in the HUVEC tube formation assay. Evidence suggests that this fragment acts as a competitive inhibitor of full-length Angiogenin, thereby impeding its angiogenic effects. This makes ANG (108-123) a molecule of interest for researchers studying the mechanisms of angiogenesis and for those in the field of anti-cancer drug development.

Principle of the Assay

The HUVEC tube formation assay is based on the ability of endothelial cells to form three-dimensional, capillary-like networks when cultured on a gel of basement membrane extract (such as Matrigel®). In this experimental setup, full-length Angiogenin serves as the pro-angiogenic stimulus. The Angiogenin Fragment (108-123) is introduced to the assay to assess its ability to inhibit the tube formation induced by the full-length protein. The extent of tube formation is quantified by measuring various parameters, including total tube length, the number of branch points, and the number of loops formed. A dose-dependent inhibition of these parameters by ANG (108-123) indicates its anti-angiogenic activity.

Data Presentation